molecular formula C10H11NO3 B099383 4-(Propionylamino)benzoic acid CAS No. 19313-85-0

4-(Propionylamino)benzoic acid

Cat. No.: B099383
CAS No.: 19313-85-0
M. Wt: 193.2 g/mol
InChI Key: TVJHNMWPMJPEFT-UHFFFAOYSA-N
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Description

4-(Propionylamino)benzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the amino group at the para position is substituted with a propionyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Propionylamino)benzoic acid can be synthesized through the reaction of 4-aminobenzoic acid with propionic anhydride. The reaction typically involves the following steps:

    Reaction Setup: Dissolve 4-aminobenzoic acid in a suitable solvent such as dichloromethane.

    Addition of Propionic Anhydride: Slowly add propionic anhydride to the solution while maintaining the temperature below 10°C.

    Stirring and Heating: Stir the reaction mixture at room temperature for several hours, followed by heating to reflux for 2-3 hours.

    Workup: Cool the reaction mixture, add water, and extract the product with an organic solvent. Purify the product by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Propionylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

4-(Propionylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Propionylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propionyl group can enhance the compound’s ability to bind to active sites, thereby modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor to 4-(Propionylamino)benzoic acid, used in the synthesis of folic acid.

    4-Acetylaminobenzoic acid: Similar structure with an acetyl group instead of a propionyl group.

    4-Butyrylbenzoic acid: Contains a butyryl group, differing in the length of the alkyl chain.

Uniqueness

This compound is unique due to the presence of the propionyl group, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJHNMWPMJPEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406475
Record name 4-(propionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19313-85-0
Record name 4-(propionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propanoylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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